molecular formula C22H20N4O2S2 B11764661 N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide CAS No. 917747-48-9

N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11764661
CAS No.: 917747-48-9
M. Wt: 436.6 g/mol
InChI Key: UHPQXCUKRMUCLH-UHFFFAOYSA-N
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Description

N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazole ring, a sulfonamide group, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The triazole ring may also play a role in binding to biological receptors, thereby modulating cellular pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
  • N-(4-(4-Methylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Uniqueness

N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

917747-48-9

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

N-[4-[4-(4-ethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S2/c1-2-16-8-14-19(15-9-16)26-21(23-24-22(26)29)17-10-12-18(13-11-17)25-30(27,28)20-6-4-3-5-7-20/h3-15,25H,2H2,1H3,(H,24,29)

InChI Key

UHPQXCUKRMUCLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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